Cas no 6833-13-2 (2-Chloro-N-phenylbenzamide)
2-Chloro-N-phenylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-phenylbenzamide
- Benzamide,2-chloro-N-phenyl-
- 2-chlorobenzanilide
- 2-Chlorobenzoanilide
- 2-Chlorobenzoic acid anilide
- Benzamide,2-chloro-N-phenyl
- Benzanilide,2-chloro
- N-phenyl-2-chlorobenzamide
- o-Chlorobenzanilide
- Z27782611
- AKOS001314866
- A867064
- UNII-GJ4TC95K9F
- NSC405514
- DTXSID90218475
- CS-D0328
- SCHEMBL1203522
- GJ4TC95K9F
- NSC-405514
- Benzamide, 2-chloro-N-phenyl-
- 6833-13-2
- MFCD00016336
- FT-0739197
- N-PHENYL-O-CHLOROBENZAMIDE
- AI3-14148
- AS-58936
- NSC 405514
- 2-Chloro-N-phenyl-benzamide
- Benzanilide, 2-chloro-
- DTXCID10140966
- DB-122127
-
- MDL: MFCD00016336
- Inchi: 1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
- InChI Key: AXQVIWHAEYLGLO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 231.04500
- Monoisotopic Mass: 231.045092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 1.285
- Boiling Point: 288.4°C at 760 mmHg
- Flash Point: 128.2°C
- Refractive Index: 1.649
- PSA: 29.10000
- LogP: 3.66530
2-Chloro-N-phenylbenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-N-phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-08979-1g |
2-CHLORO-N-PHENYLBENZAMIDE |
6833-13-2 | 95 | 1g |
$200 | 2021-05-11 | |
| TRC | C382395-10mg |
2-Chloro-N-phenylbenzamide |
6833-13-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C382395-50mg |
2-Chloro-N-phenylbenzamide |
6833-13-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C382395-100mg |
2-Chloro-N-phenylbenzamide |
6833-13-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D490800-1G |
2-CHLORO-N-PHENYLBENZAMIDE |
6833-13-2 | 95% | 1g |
$360 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59623-250mg |
2-Chloro-N-phenylbenzamide, 97% |
6833-13-2 | 97% | 250mg |
¥2860.00 | 2023-02-25 | |
| abcr | AB392086-250 mg |
2-Chloro-N-phenylbenzamide; 97% |
6833-13-2 | 250MG |
€166.40 | 2022-08-31 | ||
| Chemenu | CM185293-25g |
2-Chloro-N-phenylbenzamide |
6833-13-2 | 95% | 25g |
$314 | 2022-06-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59623-1g |
2-Chloro-N-phenylbenzamide, 97% |
6833-13-2 | 97% | 1g |
¥9198.00 | 2023-02-25 | |
| eNovation Chemicals LLC | Y1046928-250mg |
2-Chloro-N-phenylbenzamide |
6833-13-2 | 97% | 250mg |
$725 | 2023-09-04 |
2-Chloro-N-phenylbenzamide Suppliers
2-Chloro-N-phenylbenzamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Chloro-N-phenylbenzamide
Introduction to 2-Chloro-N-phenylbenzamide (CAS No. 6833-13-2)
2-Chloro-N-phenylbenzamide, with the CAS number 6833-13-2, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring and an amide functional group attached to a phenyl moiety. The combination of these structural features imparts 2-Chloro-N-phenylbenzamide with a range of chemical and biological properties that make it a valuable intermediate and potential therapeutic agent.
The chemical formula of 2-Chloro-N-phenylbenzamide is C13H10ClNO, and its molecular weight is approximately 231.68 g/mol. The compound is typically synthesized through the reaction of 2-chlorobenzoyl chloride with aniline in the presence of a base, such as triethylamine. This synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity levels, making it suitable for both laboratory-scale synthesis and industrial production.
In terms of physical properties, 2-Chloro-N-phenylbenzamide is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 140 to 142°C, which is consistent with the typical melting points of similar aromatic amides. The solubility profile of 2-Chloro-N-phenylbenzamide makes it amenable to various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
The biological activity of 2-Chloro-N-phenylbenzamide has been the subject of numerous studies in recent years. One of the most notable areas of research has been its potential as an anti-inflammatory agent. Studies have shown that 2-Chloro-N-phenylbenzamide exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, it has been found to inhibit COX-2 more selectively than COX-1, suggesting that it may have fewer gastrointestinal side effects compared to non-selective COX inhibitors like aspirin and ibuprofen.
Beyond its anti-inflammatory properties, 2-Chloro-N-phenylbenzamide has also been investigated for its potential as an anticancer agent. Research has demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which 2-Chloro-N-phenylbenzamide exerts its anticancer effects is thought to involve the modulation of signaling pathways such as p53 and Bcl-2. These findings have led to increased interest in developing this compound as a potential therapeutic agent for cancer treatment.
In addition to its direct biological activities, 2-Chloro-N-phenylbenzamide serves as a valuable building block for the synthesis of more complex molecules with diverse applications. For example, it can be used as a starting material for the preparation of novel derivatives with enhanced pharmacological properties. Recent studies have explored the use of 2-Chloro-N-phenylbenzamide-based compounds in the development of new antibiotics, antiviral agents, and neuroprotective drugs.
The environmental impact of 2-Chloro-N-phenylbenzamide has also been studied to ensure its safe use in various applications. Toxicological assessments have shown that it exhibits low toxicity at relevant concentrations and does not pose significant environmental risks when handled properly. However, like any chemical compound, appropriate safety measures should be followed during handling and disposal to minimize any potential hazards.
In conclusion, 2-Chloro-N-phenylbenzamide (CAS No. 6833-13-2) is a multifaceted compound with a wide range of applications in both research and industry. Its unique chemical structure and biological activities make it an important molecule for further investigation and development. As ongoing research continues to uncover new properties and applications, the importance of this compound in the fields of chemistry and pharmaceutical science is likely to grow even further.
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